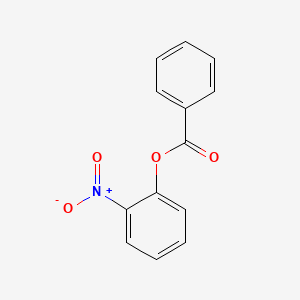

2-Nitrophenyl benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Nitrophenyl benzoate is an aromatic ester derived from benzoic acid, featuring a nitro group (-NO₂) at the ortho position of the phenyl ring.

Synthesis of nitro-substituted benzoates typically involves nitration of the parent compound. For example, methyl benzoate can be nitrated using HNO₃/H₂SO₄ or Ca(NO₃)₂/CH₃COOH, yielding ortho- or para-nitro products depending on reaction conditions . The ortho-nitro isomer (as in this compound) may exhibit steric hindrance due to the proximity of the nitro group to the ester moiety, influencing its stability and reactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-nitrophenyl benzoate, and how can reaction efficiency be optimized?

- Methodology : this compound is typically synthesized via esterification of benzoic acid derivatives with 2-nitrophenol. Key steps include using coupling agents like dicyclohexylcarbodiimide (DCC) or acid catalysts (e.g., H₂SO₄). Reaction efficiency depends on stoichiometric ratios, solvent polarity (e.g., dichloromethane or DMF), and temperature control (60–80°C). Purity can be enhanced via recrystallization from ethanol/water mixtures. For advanced optimization, kinetic studies using HPLC to monitor intermediate formation are recommended .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Protocols :

- Storage : Seal containers under inert gas (argon/nitrogen) and store in a dry, ventilated environment at 0–6°C to prevent hydrolysis or photodegradation .

- Safety : Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention if irritation persists .

Q. What analytical techniques are most reliable for characterizing this compound?

- Techniques :

- NMR : Confirm ester linkage via ¹H NMR (δ 8.1–8.3 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl).

- LC-MS : Use reverse-phase C18 columns with ESI-MS in negative ion mode for purity assessment (expected [M-H]⁻ at m/z 257.2). Internal standards (e.g., deuterated analogs) improve quantification accuracy .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic acyl substitution?

- Mechanistic Insight : The ortho-nitro group increases electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, hydrazines). Kinetic studies using stopped-flow spectrophotometry or computational modeling (DFT) can quantify activation barriers. Competing pathways (e.g., nitro group reduction under basic conditions) require pH control (pH 6–8) to avoid side reactions .

Q. What experimental strategies resolve contradictions in reported degradation rates of this compound under varying pH conditions?

- Contradiction Analysis : Conflicting degradation data may arise from differences in buffer composition (e.g., phosphate vs. acetate) or light exposure. To standardize:

- Use UV-Vis spectroscopy (λ = 310 nm) to track hydrolysis kinetics.

- Conduct parallel experiments under controlled lighting (dark vs. UV-A) and replicate using isotopically labeled derivatives (e.g., ¹³C-benzoate) to trace degradation pathways .

Q. How can this compound be utilized as a probe for studying enzyme activity in acyltransferase assays?

- Application : The compound serves as a chromogenic substrate for esterases and lipases. Hydrolysis releases 2-nitrophenol, detectable at 405 nm. Optimize assays by:

- Varying substrate concentrations (0.1–5 mM) in Tris-HCl buffer (pH 7.5).

- Including inhibitors (e.g., PMSF for serine hydrolases) to validate specificity. Proteomic cross-referencing (e.g., 2D-PAGE) identifies off-target enzyme interactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

Phenyl Benzoate (CAS 93-99-2)

- Structure : Lacks a nitro group; the phenyl ring is directly attached to the ester group.

- Reactivity : Less electrophilic compared to nitro-substituted analogs, making it less reactive in nucleophilic acyl substitution reactions.

- Applications : Primarily used as a plasticizer or fragrance component .

4-Nitrophenyl Benzoate

- Structure : Features a nitro group at the para position.

- Electronic Effects : The para-nitro group provides strong electron-withdrawing effects, enhancing the electrophilicity of the ester carbonyl group. This increases reactivity in hydrolysis or enzymatic cleavage compared to the ortho isomer.

- Crystallography : Analogous compounds like 4-nitrophenyl 2-chlorobenzoate () exhibit well-defined crystal structures due to para-substituent symmetry, suggesting that 4-nitrophenyl benzoate may have higher melting points than its ortho counterpart .

Methyl Benzoate (CAS 93-58-3)

- Structure : Aliphatic ester with a methyl group instead of a nitrophenyl group.

- Stability : Less prone to hydrolysis than aromatic esters due to weaker electron-withdrawing effects.

- Synthesis : Nitration of methyl benzoate yields 3-nitro derivatives (meta position), highlighting regioselectivity differences compared to phenyl benzoate nitration .

Bioactivity in BR Analogs

demonstrates that substituent position critically influences bioactivity in brassinosteroid (BR) analogs. For example, hydroxyl groups at C2 vs. C3 in BR analogs led to differences in growth promotion in the Rice Lamina Inclination Test.

Microbial Degradation

Microorganisms like Rhodococcus sp. CS-1 degrade aromatic compounds via the benzoate pathway, with 13–15% of unigenes involved in this process (). The nitro group’s position in 2-nitrophenyl benzoate may slow degradation due to steric effects or electronic deactivation, whereas para-substituted nitrobenzoates might be metabolized more efficiently .

Physicochemical Properties

| Property | This compound (Inferred) | 4-Nitrophenyl Benzoate | Phenyl Benzoate | Methyl Benzoate |

|---|---|---|---|---|

| Solubility | Low in water; moderate in organic solvents | Similar to ortho isomer but higher polarity | Low polarity; soluble in non-polar solvents | High solubility in organic solvents |

| Melting Point | Likely lower due to steric hindrance | Higher (crystalline symmetry) | 69–71°C | −12°C |

| Reactivity | Moderate electrophilicity | High electrophilicity | Low | Very low |

Eigenschaften

CAS-Nummer |

1523-12-2 |

|---|---|

Molekularformel |

C13H9NO4 |

Molekulargewicht |

243.21 g/mol |

IUPAC-Name |

(2-nitrophenyl) benzoate |

InChI |

InChI=1S/C13H9NO4/c15-13(10-6-2-1-3-7-10)18-12-9-5-4-8-11(12)14(16)17/h1-9H |

InChI-Schlüssel |

PNBOBRKDXRJMTL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Key on ui other cas no. |

1523-12-2 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.